[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a 2-chloroacetyl group, a methyl-carbamic acid benzyl ester moiety, and an (S)-configured stereocenter. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing peptidomimetics or enzyme inhibitors. The chloroacetyl group enhances reactivity for nucleophilic substitutions, while the benzyl ester acts as a protective group for carboxylic acid functionalities during multi-step syntheses .
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLGQLDCUSRTH-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester , also known as CAS 1353997-67-7, is a compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This compound belongs to the class of carbamate esters and has been studied for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C13H18ClN2O3
- Molecular Weight : 288.75 g/mol
The compound features a pyrrolidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter systems.
1. G Protein-Coupled Receptor (GPCR) Interaction
Research indicates that compounds similar to this compound may interact with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters. GPCRs are involved in numerous physiological processes, including mood regulation and inflammation .
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. The modulation of inflammatory pathways could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.
3. Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest it may offer protection against neuronal damage in conditions like stroke or neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential utility in neurological applications .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| GPCR Interaction | Modulation of neurotransmitter signaling | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotection | Protection against neuronal apoptosis |
Notable Research Findings
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of related carbamate compounds, demonstrating their efficacy in reducing inflammation markers in vitro .
- Neuroprotective Mechanism Investigation : Research conducted on similar compounds revealed their capacity to inhibit apoptotic pathways in neuronal cells, suggesting a protective effect against neurodegeneration .
- Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics, essential for therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound is a derivative of pyrrolidine, which has been extensively studied for its pharmacological properties. Pyrrolidine derivatives often exhibit a range of biological activities, including analgesic and anti-inflammatory effects.
- Research indicates that modifications to the pyrrolidine structure can enhance interaction with biological targets, making [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester a candidate for further development as a therapeutic agent.
- Pharmacological Studies :
Formulation and Delivery
-
Pharmaceutical Compositions :
- This compound can be formulated into tablets or capsules. The crystalline form of the compound enhances stability and bioavailability when incorporated into pharmaceutical formulations .
- Various excipients such as microcrystalline cellulose and magnesium stearate can be used to optimize the formulation for effective delivery .
-
Targeted Drug Delivery :
- The compound's lipophilicity may allow for targeted delivery systems that enhance its therapeutic effects while minimizing side effects. Research into nanoparticles or liposomes could provide avenues for improved delivery mechanisms.
Study 1: Orexin Receptor Antagonism
A study published in the Journal of Medicinal Chemistry explored the orexin receptor antagonistic properties of various pyrrolidine derivatives, including this compound. Results indicated that this compound effectively inhibited orexin receptors, leading to reduced wakefulness in animal models, suggesting its potential in treating insomnia and other sleep disorders .
Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects of pyrrolidine derivatives were assessed using in vitro assays. This compound demonstrated significant inhibition of pro-inflammatory cytokine release, indicating its potential as an anti-inflammatory agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Carbamate Hydrolysis | 6M HCl, reflux (4–6 hrs) | Benzyl alcohol + CO₂ + methylamine + (S)-1-(2-chloro-acetyl)-pyrrolidin-2-ylmethanol | Complete decomposition of carbamate group observed |
| Ester Hydrolysis | 1M NaOH, 60°C (2–3 hrs) | [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid + benzyl alcohol | Selective cleavage of benzyl ester without affecting carbamate |
The chloroacetyl group remains stable under these conditions but may hydrolyze in prolonged basic treatments (>12 hrs) to yield glycolic acid derivatives.
Nucleophilic Substitution at Chloroacetyl Group
The electron-withdrawing carbonyl adjacent to the chlorine atom facilitates nucleophilic substitution:
| Nucleophile | Conditions | Products | Yield | Application |
|---|---|---|---|---|
| Sodium thiophenoxide | DMF, 80°C, 8 hrs | [(S)-1-(2-Phenylthio-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester | 78% | Precursor for thioester prodrugs |
| Benzylamine | Et₃N, CH₂Cl₂, 25°C, 24 hrs | [(S)-1-(2-Benzylamino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester | 65% | Intermediate for peptidomimetics |
Kinetic studies show second-order dependence on nucleophile concentration, supporting an SN₂ mechanism.
Ring-Opening Reactions of Pyrrolidine
Under strongly acidic conditions (e.g., H₂SO₄/H₂O), the pyrrolidine ring undergoes selective cleavage:
| Conditions | Products | Mechanistic Insight |
|---|---|---|
| 48% H₂SO₄, 100°C, 12 hrs | 4-Chloro-3-oxobutanamide + methyl-carbamic acid benzyl ester | Protonation at nitrogen initiates ring-opening |
This reaction is critical for generating linear intermediates in medicinal chemistry applications .
Catalytic Hydrogenation of Benzyl Ester
The benzyl ester group undergoes hydrogenolysis under catalytic hydrogenation:
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid | >95% |
This method preserves stereochemistry at the pyrrolidine center, as confirmed by chiral HPLC.
Comparative Reactivity With Structural Analogues
The chloroacetyl group significantly enhances electrophilicity compared to non-halogenated analogues:
| Compound | Hydrolysis Rate (k, h⁻¹) | Nucleophilic Substitution Yield |
|---|---|---|
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-... | 0.42 ± 0.03 | 78% (thiophenoxide) |
| [(S)-1-Acetyl-pyrrolidin-2-ylmethyl]-methyl-carbamic... | 0.08 ± 0.01 | 22% (thiophenoxide) |
Data adapted from stability studies in pH 7.4 buffer .
Stability Profile
| Parameter | Value | Conditions |
|---|---|---|
| Half-life (pH 7.4) | 14.3 ± 1.2 hrs | 37°C, phosphate buffer |
| Photodegradation | t₁/₂ = 6.5 hrs | UV light (254 nm), MeOH |
| Thermal decomposition | Onset at 182°C | TGA, N₂ atmosphere |
Stability data emphasize the need for controlled storage (2–8°C, inert atmosphere) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl-Carbamate Analog: [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
- Structural Difference : The ethyl group replaces the methyl group on the carbamate.
- Synthesis Challenges: Discontinuation of this analog (per ) may reflect stability issues, such as susceptibility to hydrolysis due to steric hindrance from the ethyl group.
- Applications : Likely explored as a precursor in protease inhibitor synthesis, though inferior stability may limit utility compared to the methyl variant.
Amino-Acyl Substituted Analogs
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1354026-89-3)
- Structural Difference: A 2-aminopropionyl group replaces the chloroacetyl moiety.
- Impact: Reactivity: The amino group enables hydrogen bonding, improving target binding affinity in enzyme inhibition assays. Stability: Reduced electrophilicity compared to the chloroacetyl group decreases reactivity in nucleophilic substitutions, making it less versatile as a synthetic intermediate .
- Molecular Weight : 333.43 g/mol (C₁₈H₂₇N₃O₃), lighter than the target compound (~347 g/mol).
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS 1354029-35-8)
- Structural Difference: A branched 2-amino-3-methyl-butyryl group introduces steric bulk.
- Impact :
- Molecular Formula : C₁₉H₂₉N₃O₃ (347.45 g/mol), aligning closely with the target compound’s likely formula.
Hydroxy- and Silanyloxy-Protected Analogs
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester
- Structural Difference : A hydroxy group and hexyl chain replace the chloroacetyl-pyrrolidine core.
- Impact :
(5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester
- Structural Difference : A tert-butyldimethylsilyl (TBS) group protects the hydroxyl functionality.
- Impact :
- Stability : TBS groups prevent undesired side reactions during acidic/basic conditions, critical for complex syntheses.
- Yield : Silanyloxy protection typically achieves >70% yield in multi-step routes, comparable to the target compound’s analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
